

Application Note: Measuring Fgfr4 Kinase Activity Using Fgfr4-IN-10

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Compound of Interest

Compound Name: Fgfr4-IN-4

Cat. No.: B3028561

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Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, glucose homeostasis, and cell proliferation and differentiation.[1][2][3] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of several cancers, particularly hepatocellular carcinoma, making it an attractive therapeutic target.[4][5][6][7] Fgfr4-IN-10 is a potent and selective inhibitor of FGFR4, demonstrating an IC50 value of 70.7 nM and no significant inhibition of other FGFR family members (FGFR1, FGFR2, and FGFR3).[8] This application note provides a detailed protocol for utilizing Fgfr4-IN-10 in a biochemical kinase activity assay to determine its inhibitory potency and selectivity.

Principle of the Assay

The kinase activity of FGFR4 is determined by measuring the amount of ADP produced from the phosphorylation of a substrate using ATP. This protocol utilizes a commercially available luminescence-based kinase assay kit, such as the ADP-Glo™ Kinase Assay (Promega), which quantifies ADP production in a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.

Data Presentation

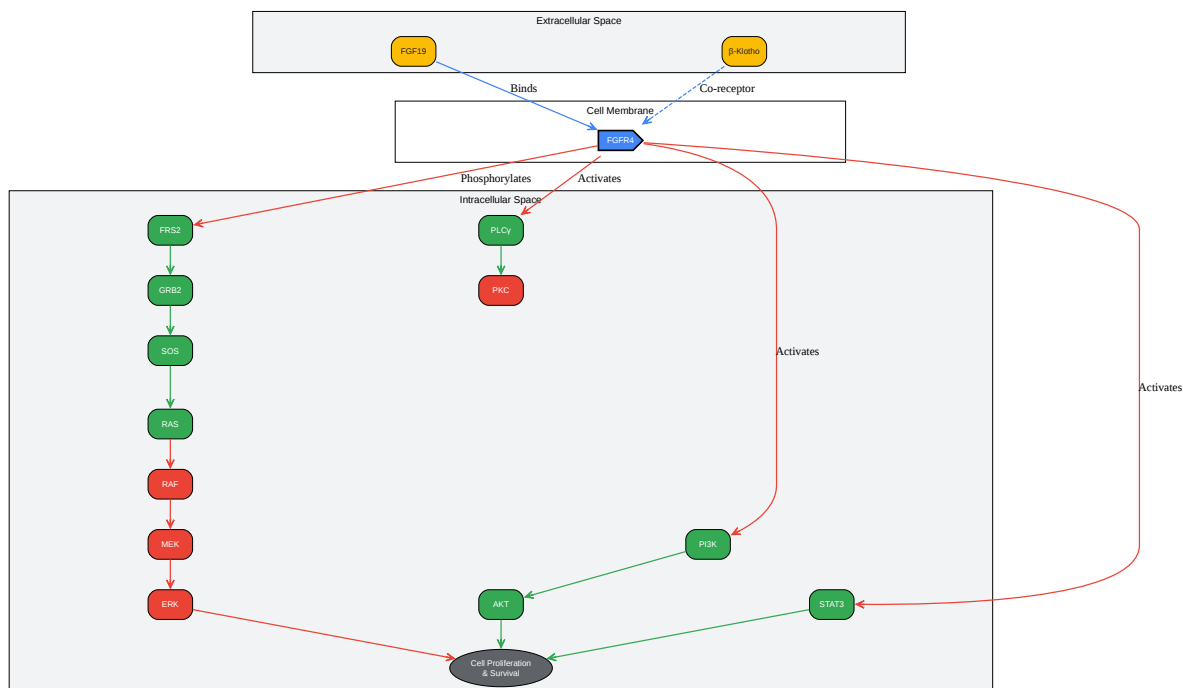
Egfr4-IN-10 Inhibition Profile

Compound	Target Kinase	IC50 (nM)
Egfr4-IN-10	FGFR4	70.7

Egfr4-IN-10 Selectivity Profile

Kinase	% Inhibition at 1 μ M Egfr4-IN-10
FGFR1	No significant inhibition
FGFR2	No significant inhibition
FGFR3	No significant inhibition

Signaling Pathway



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Caption: FGFR4 Signaling Pathway.

Experimental Protocols

Materials and Reagents

- Recombinant human FGFR4 kinase (e.g., SignalChem, #F07-11G)
- Poly(Glu, Tyr) 4:1 peptide substrate (e.g., Sigma-Aldrich, #P0275)
- Fgfr4-IN-10 (e.g., MedChemExpress, #HY-146541)
- ATP (e.g., Promega, #V9151)
- ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
- Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.[9]
- DMSO (Sigma-Aldrich, #D2650)
- 384-well white assay plates (e.g., Corning, #3572)
- Multichannel pipettes and tips
- Plate reader capable of measuring luminescence

Experimental Workflow

Caption: Kinase Activity Assay Workflow.

Detailed Protocol: Fgfr4-IN-10 IC₅₀ Determination

- Prepare Fgfr4-IN-10 Dilutions:
 - Prepare a 10 mM stock solution of Fgfr4-IN-10 in 100% DMSO.
 - Perform serial dilutions of the Fgfr4-IN-10 stock solution in kinase buffer to achieve a range of concentrations (e.g., 100 μM to 0.1 nM). The final DMSO concentration in the assay should not exceed 1%.

- Set up the Kinase Reaction (5 μ L per well):
 - In a 384-well plate, add the following components in order:
 - 1 μ L of Fgfr4-IN-10 dilution (or DMSO for control wells).
 - 2 μ L of FGFR4 enzyme solution (e.g., 2.5 ng/ μ L in kinase buffer). The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
 - 2 μ L of substrate/ATP mix (e.g., 0.2 μ g/ μ L Poly(Glu, Tyr) and 25 μ M ATP in kinase buffer). The ATP concentration should be at or near the K_m for the enzyme.
- Incubation:
 - Mix the plate gently and incubate at room temperature for 60 minutes.[\[9\]](#)
- Stop Reaction and Deplete ATP:
 - Add 5 μ L of ADP-Glo™ Reagent to each well.
 - Incubate at room temperature for 40 minutes.[\[9\]](#)
- ADP to ATP Conversion and Luminescence Detection:
 - Add 10 μ L of Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30 minutes.[\[9\]](#)
 - Measure the luminescence using a plate reader.

Data Analysis

- Calculate Percent Inhibition:
 - Subtract the background luminescence (no enzyme control) from all experimental wells.
 - Calculate the percent inhibition for each Fgfr4-IN-10 concentration using the following formula:

- Determine IC50 Value:
 - Plot the percent inhibition against the logarithm of the Fgfr4-IN-10 concentration.
 - Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol for Kinase Selectivity Assay

To determine the selectivity of Fgfr4-IN-10, the same assay protocol can be followed, substituting FGFR4 with other kinases of interest (e.g., FGFR1, FGFR2, FGFR3). The inhibitor is typically tested at a fixed concentration (e.g., 1 μ M) against a panel of kinases. The percent inhibition is then calculated for each kinase to assess the selectivity profile.

Conclusion

This application note provides a comprehensive protocol for the use of Fgfr4-IN-10 in a biochemical kinase activity assay. The detailed methodology and data presentation guidelines will enable researchers to accurately determine the inhibitory potency and selectivity of this compound against FGFR4. This information is critical for the preclinical evaluation of Fgfr4-IN-10 as a potential therapeutic agent for FGFR4-driven cancers.

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